5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group and the thiazolopyrimidine ring. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The benzamide group and the thiazolopyrimidine ring could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and reactivity would all be determined by the specific functional groups present in the molecule .Scientific Research Applications
Novel Heterocyclic Compounds Synthesis
- Research has focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating potential as anti-inflammatory and analgesic agents. These compounds include thiazolopyrimidines, indicating the interest in exploring thiazolo[3,2-a]pyrimidine derivatives for their biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Research
- A study describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This highlights the role of benzamide derivatives in antiviral research and their potential utility in designing drugs against specific viral infections (Hebishy, Salama, & Elgemeie, 2020).
Antiproliferative Activity
- New classes of compounds, including thiazole/benzothiazole fused pyranopyrimidine derivatives, have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines. This research underscores the potential of such compounds in cancer treatment (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Antimicrobial Activity
- Studies have also been conducted on pyrimidine-annelated heterocycles, leading to the synthesis of compounds with promising antimicrobial activities. Such research points to the utility of pyrimidine derivatives in developing new antimicrobial agents (El-Gazzar, Aly, Zaki, & Hafez, 2008).
Anti-Inflammatory Properties
- Another area of interest is the synthesis and evaluation of thiazolopyrimidine derivatives for their anti-inflammatory properties. This highlights the ongoing research into compounds that could potentially be developed into new anti-inflammatory medications (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-8-12(14(21)19-5-6-23-15(19)17-8)18-13(20)10-7-9(16)3-4-11(10)22-2/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQMAIBKUSMCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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